2-(Ethylamino)-N-methyl-N-(p-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethylamino)-N-methyl-N-(p-tolyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of an ethylamino group, a methyl group, and a p-tolyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Ethylamino)-N-methyl-N-(p-tolyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with p-toluidine, ethylamine, and acetic anhydride.
Formation of Intermediate: p-Toluidine is first reacted with acetic anhydride to form N-methyl-p-toluidine.
Final Product Formation: N-methyl-p-toluidine is then reacted with ethylamine in the presence of a suitable catalyst, such as hydrochloric acid, to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for temperature and pH control can enhance the yield and purity of the final product.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the ethylamino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: The aromatic ring in the p-tolyl group can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed under controlled conditions.
Major Products:
Oxidation: Formation of N-oxide derivatives.
Reduction: Conversion to secondary or tertiary amines.
Substitution: Introduction of nitro or halogen groups on the aromatic ring.
Scientific Research Applications
2-(Ethylamino)-N-methyl-N-(p-tolyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential analgesic or anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(Ethylamino)-N-methyl-N-(p-tolyl)acetamide exerts its effects involves its interaction with specific molecular targets. The ethylamino and p-tolyl groups may facilitate binding to enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, influencing its biological activity.
Comparison with Similar Compounds
N-methyl-N-(p-tolyl)acetamide: Lacks the ethylamino group, resulting in different reactivity and biological activity.
2-(Methylamino)-N-methyl-N-(p-tolyl)acetamide: Contains a methylamino group instead of an ethylamino group, affecting its chemical properties.
Uniqueness: 2-(Ethylamino)-N-methyl-N-(p-tolyl)acetamide is unique due to the presence of both an ethylamino group and a p-tolyl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(ethylamino)-N-methyl-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-4-13-9-12(15)14(3)11-7-5-10(2)6-8-11/h5-8,13H,4,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GROLWHFHMUXXTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(=O)N(C)C1=CC=C(C=C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.